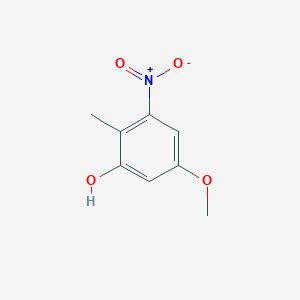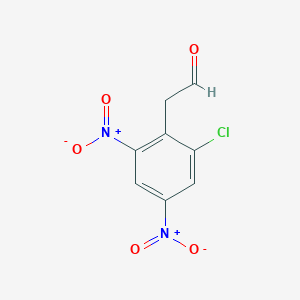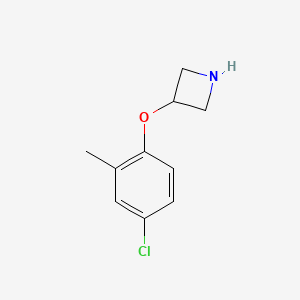
3-(4-Chloro-2-methylphenoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Chloro-2-methylphenoxy)azetidine” is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 g/mol. This compound is a member of chlorophenoxyacetic acid, which is a type of synthetic auxin, an environmental contaminant, and a phenoxy herbicide .
Synthesis Analysis
A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . Another synthesis method involves the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous condition to yield 2-(4-chloro-3-methylphenoxy) acetate, which was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide .Molecular Structure Analysis
The InChI code for “3-(4-Chloro-2-methylphenoxy)azetidine” is 1S/C10H12ClNO.ClH/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9;/h2-4,9,12H,5-6H2,1H3;1H . The compound has a heavy atom count of 13 .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Mollet et al. (2011) described the use of 2-(2-mesyloxyethyl)azetidines, related to 3-(4-Chloro-2-methylphenoxy)azetidine, for the stereoselective synthesis of various 4-substituted piperidines. These compounds are valuable in medicinal chemistry, offering a convenient method for preparing 3,4-disubstituted 5,5-nor-dimethyl analogues, which are significant in drug development (Mollet et al., 2011).
Synthesis and Antioxidant Activity
Nagavolu et al. (2017) explored the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, which demonstrated moderate to significant antioxidant effects. This research underpins the potential of these compounds, including 3-(4-Chloro-2-methylphenoxy)azetidine, in the development of new medicinal agents with antioxidant properties (Nagavolu et al., 2017).
Pharmaceutical Importance
Sharma et al. (2012) synthesized a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide compounds, showing antibacterial, antifungal, and antitubercular activities. These findings highlight the pharmaceutical significance of azetidine derivatives, including 3-(4-Chloro-2-methylphenoxy)azetidine, in combating various infections (Sharma et al., 2012).
Antiproliferative Activity on Cancer Cell Lines
Chimento et al. (2013) studied the antiproliferative effects of 3-chloro-azetidin-2-one derivatives on human breast cancer cell lines. Their research indicates the potential of these derivatives, related to 3-(4-Chloro-2-methylphenoxy)azetidine, in developing new treatments for breast cancer (Chimento et al., 2013).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2015) synthesized and evaluated the analgesic and anti-inflammatory activities of 1, 3, 4-oxadiazole derivatives, including compounds related to 3-(4-Chloro-2-methylphenoxy)azetidine. Their study suggests the therapeutic potential of these derivatives in treating pain and inflammation (Dewangan et al., 2015).
Synthesis and Tubulin-Targeting Antitumor Agents
Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative compounds with actions against breast cancer cells and interactions with the colchicine-binding site on β-tubulin. This research signifies the role of azetidine derivatives, akin to 3-(4-Chloro-2-methylphenoxy)azetidine, in developing novel antitumor agents (Greene et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for “3-(4-Chloro-2-methylphenoxy)azetidine” is not explicitly stated in the literature, it is known that phenoxy herbicides, which this compound is a part of, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Propiedades
IUPAC Name |
3-(4-chloro-2-methylphenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFGZSABPZSDQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647902 |
Source


|
| Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-methylphenoxy)azetidine | |
CAS RN |
954223-36-0 |
Source


|
| Record name | 3-(4-Chloro-2-methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)

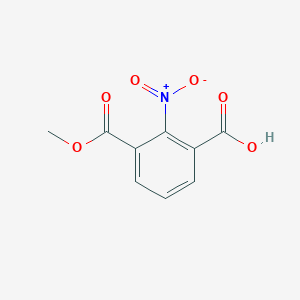
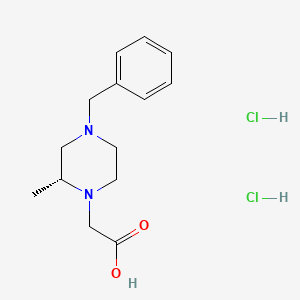

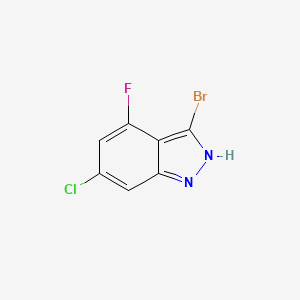

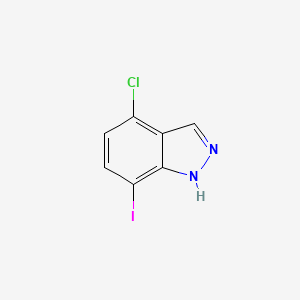
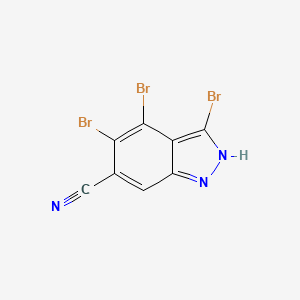
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
